2-Fluoro-5-cyclopentyloxyaniline
Description
2-Fluoro-5-cyclopentyloxyaniline is an aromatic amine derivative characterized by a fluorine substituent at the 2-position and a cyclopentyloxy group at the 5-position of the benzene ring. The cyclopentyloxy group contributes steric bulk and lipophilicity, which may enhance membrane permeability and influence pharmacokinetic behavior in pharmaceutical or agrochemical contexts. The fluorine atom, a common bioisostere, can modulate electronic effects and metabolic stability .
Properties
Molecular Formula |
C11H14FNO |
|---|---|
Molecular Weight |
195.23 g/mol |
IUPAC Name |
5-cyclopentyloxy-2-fluoroaniline |
InChI |
InChI=1S/C11H14FNO/c12-10-6-5-9(7-11(10)13)14-8-3-1-2-4-8/h5-8H,1-4,13H2 |
InChI Key |
SDUMCIJCIIODFD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC2=CC(=C(C=C2)F)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between 2-Fluoro-5-cyclopentyloxyaniline and analogous compounds:
*Note: Properties for this compound are inferred from analogs.
Key Observations:
Substituent Effects :
- The cyclopentyloxy group in this compound introduces greater steric hindrance and lipophilicity compared to smaller groups like methyl (-CH₃) or cyclopropylmethoxy (-O-CH₂-C₃H₅) .
- Trifluoromethyl (-CF₃) in 2-Fluoro-5-(trifluoromethyl)aniline is strongly electron-withdrawing, reducing the basicity of the aniline NH₂ group, whereas alkoxy groups (e.g., cyclopentyloxy) are electron-donating via resonance .
Positional Isomerism :
- Comparing this compound with its positional isomer 2-(Cyclopentyloxy)-6-fluoroaniline , the placement of substituents (5 vs. 6-position) may alter molecular interactions in biological systems. For example, substituent orientation can affect binding affinity in enzyme active sites or receptor pockets.
Physical State :
- Smaller substituents (e.g., methyl) correlate with solid states due to higher crystallinity, while bulkier groups (e.g., cyclopentyloxy) may result in oils or amorphous solids .
Spectroscopic and Reactivity Trends
- Spectroscopy : Studies on fluoroaniline isomers (e.g., 5-nitro-2-fluoroaniline vs. 2-nitro-5-fluoroaniline) demonstrate that substituent position significantly impacts infrared (IR) and nuclear magnetic resonance (NMR) spectra. For instance, nitro groups in para positions cause distinct electronic environments compared to meta positions .
- Reactivity : The NH₂ group in this compound is likely less reactive than in 2-Fluoro-5-(trifluoromethyl)aniline due to the electron-donating nature of the cyclopentyloxy group, which stabilizes the aromatic ring against electrophilic substitution .
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